molecular formula C15H15NO4S2 B2439128 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide CAS No. 2034270-17-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2439128
CAS No.: 2034270-17-0
M. Wt: 337.41
InChI Key: HCLPPTVLCKLBSR-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features a benzofuran moiety, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Introduction of the Hydroxypropyl Group: The benzofuran derivative is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.

    Coupling Reaction: The benzofuran derivative and the thiophene derivative are coupled using a sulfonamide linkage, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-2-sulfonamide
  • N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide is unique due to the presence of both a hydroxypropyl group and a sulfonamide linkage, which confer distinct chemical reactivity and biological activity. The combination of benzofuran and thiophene rings also provides a unique electronic structure, making it valuable for various applications in material science and medicinal chemistry.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-15(17,10-16-22(18,19)14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)20-13/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLPPTVLCKLBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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